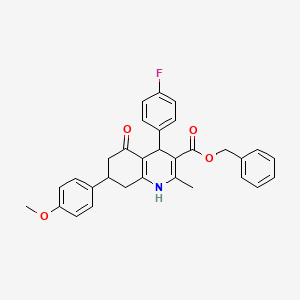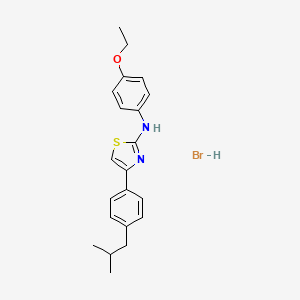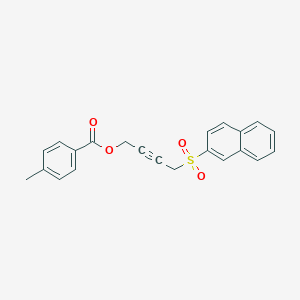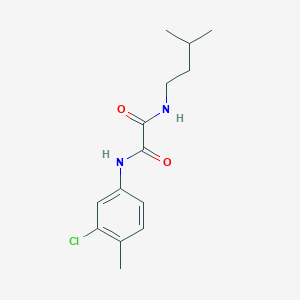
N-(3-chloro-4-methylphenyl)-N'-(3-methylbutyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-N'-(3-methylbutyl)ethanediamide, commonly known as A82775C, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of amide compounds and is primarily used as a tool for studying the biological mechanisms of certain diseases and conditions.
作用機序
The mechanism of action of A82775C is primarily through the inhibition of the release of glutamate. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. A82775C binds to specific receptors in the brain, known as the AMPA receptors, and blocks the release of glutamate. This inhibition leads to a decrease in the excitability of neurons and a reduction in the activity of certain neural circuits.
Biochemical and Physiological Effects:
A82775C has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on glutamate release, it has also been shown to have an effect on the levels of other neurotransmitters such as dopamine and serotonin. This effect has been linked to potential therapeutic applications in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using A82775C in lab experiments is its specificity for the AMPA receptors. This specificity allows researchers to isolate the effects of A82775C on the release of glutamate and study its potential therapeutic applications. However, one of the limitations of using A82775C is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
将来の方向性
There are several potential future directions for the study of A82775C. One area of research is the potential therapeutic applications of A82775C in the treatment of various neurological disorders. Another area of research is the development of more specific and potent AMPA receptor inhibitors that can be used in conjunction with A82775C to further study the role of glutamate in various physiological processes. Additionally, the potential toxicity of A82775C at high doses warrants further investigation into the safety of this compound for use in lab experiments.
Conclusion:
In conclusion, A82775C is a chemical compound that has been extensively studied for its potential applications in scientific research. Its specificity for the AMPA receptors allows researchers to isolate the effects of A82775C on the release of glutamate and study its potential therapeutic applications in the treatment of various neurological disorders. However, the potential toxicity of A82775C at high doses highlights the importance of careful dosing and monitoring in lab experiments. Further research is needed to fully understand the potential of A82775C in scientific research and its potential applications in the treatment of various neurological disorders.
合成法
The synthesis of A82775C can be achieved through a multi-step process that involves the reaction of 3-chloro-4-methylbenzoyl chloride with 3-methylbutylamine, followed by the reaction with ethylenediamine. The resulting product is then purified through recrystallization to obtain A82775C in its pure form.
科学的研究の応用
A82775C has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter that is involved in various physiological processes such as learning and memory. This inhibition has been linked to potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-9(2)6-7-16-13(18)14(19)17-11-5-4-10(3)12(15)8-11/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRSJPFNYDDPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-N'-(3-methylbutyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5203227.png)
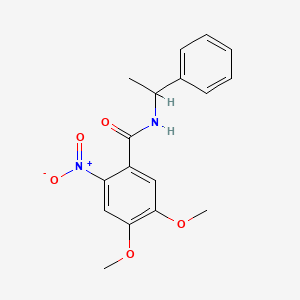
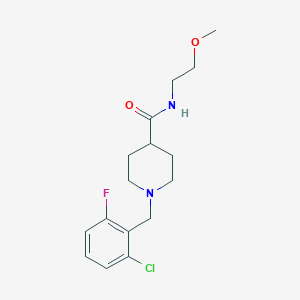
![1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine](/img/structure/B5203240.png)

![5-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5203251.png)
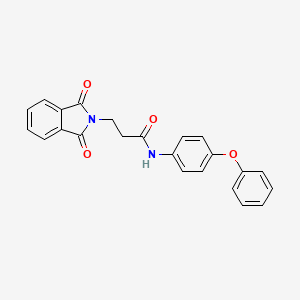
![ethyl 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5203257.png)
![ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)
![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)
